

Application Notes and Protocols for Synthetic Anthopleurin-A in Functional Assays

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Compound of Interest

Compound Name: Anthopleurin-A

Cat. No.: B1591305

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Introduction

Anthopleurin-A (AP-A) is a 49-amino acid polypeptide originally isolated from the sea anemone *Anthopleura xanthogrammica*. It is a potent cardiotonic agent that enhances myocardial contractility.[1] AP-A is a well-characterized modulator of voltage-gated sodium channels (Nav), exhibiting a higher therapeutic index than traditional cardiac glycosides like digoxin.[2] The availability of chemically synthesized AP-A provides a highly pure, standardized reagent, free from the variability of natural sourcing, making it an ideal tool for research and drug discovery.[1] Synthetic AP-A has been shown to possess identical spectroscopic characteristics and nearly 100% of the inotropic activity of its natural counterpart.[1]

These application notes provide an overview of the mechanism of action of synthetic AP-A and detailed protocols for its use in key functional assays, including electrophysiology, in vitro contractility, and cellular calcium imaging.

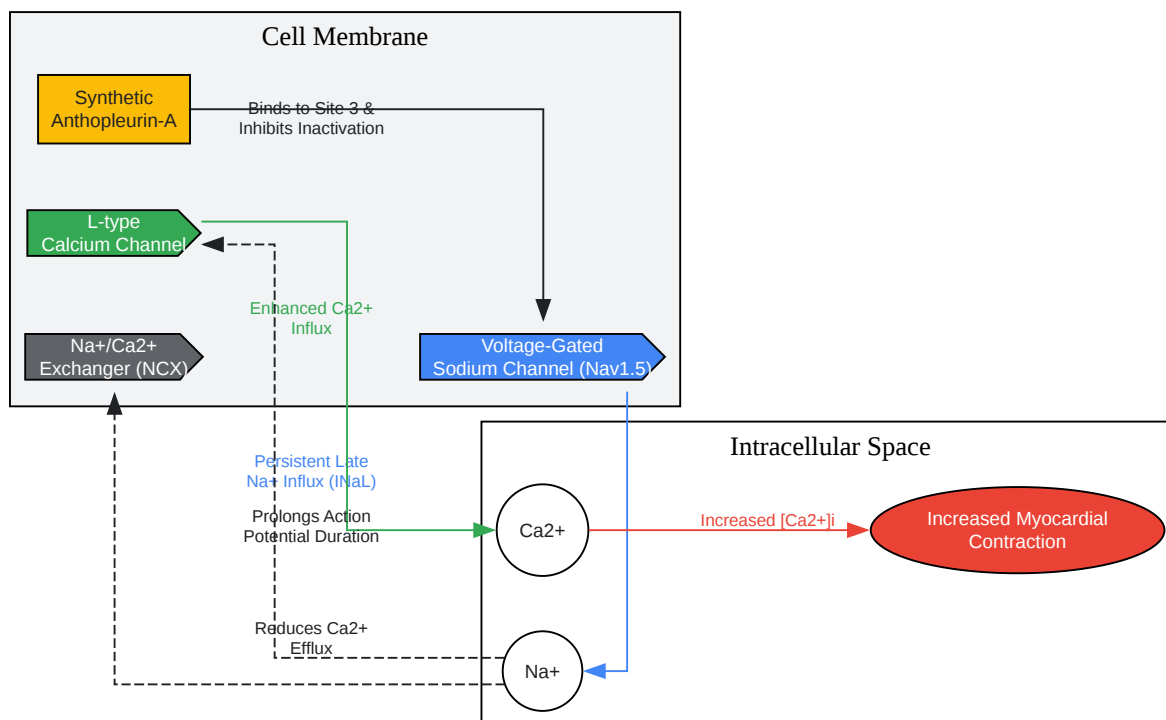
Mechanism of Action

Anthopleurin-A specifically binds to neurotoxin receptor site 3 on the α -subunit of voltage-gated sodium channels.[1][3] This interaction slows the inactivation of the channel following membrane depolarization.[4] By inhibiting the transition from the open state to the inactivated state, AP-A induces a persistent, non-inactivating "late" sodium current (INaL) during the plateau phase of the cardiac action potential.[5][6]

This sustained inward sodium current has two major downstream consequences:

- Prolongation of Action Potential Duration (APD): The persistent inward positive current delays membrane repolarization, thereby prolonging the APD.
- Increased Intracellular Calcium: The prolonged depolarization increases the open time of L-type calcium channels ($\text{Cav}1.2$), leading to enhanced Ca^{2+} influx. Additionally, the localized increase in subsarcolemmal Na^{+} can reduce the driving force for the $\text{Na}^{+}/\text{Ca}^{2+}$ exchanger (NCX) to extrude Ca^{2+} , further contributing to a rise in intracellular calcium concentration ($[\text{Ca}^{2+}]_i$).^{[7][8]}

The elevated $[\text{Ca}^{2+}]_i$ results in greater calcium loading into the sarcoplasmic reticulum and increased calcium release during subsequent contractions, ultimately leading to a potent positive inotropic (increased contractility) effect on the myocardium.



[Click to download full resolution via product page](#)**Caption:** Mechanism of Action of **Anthopleurin-A**.

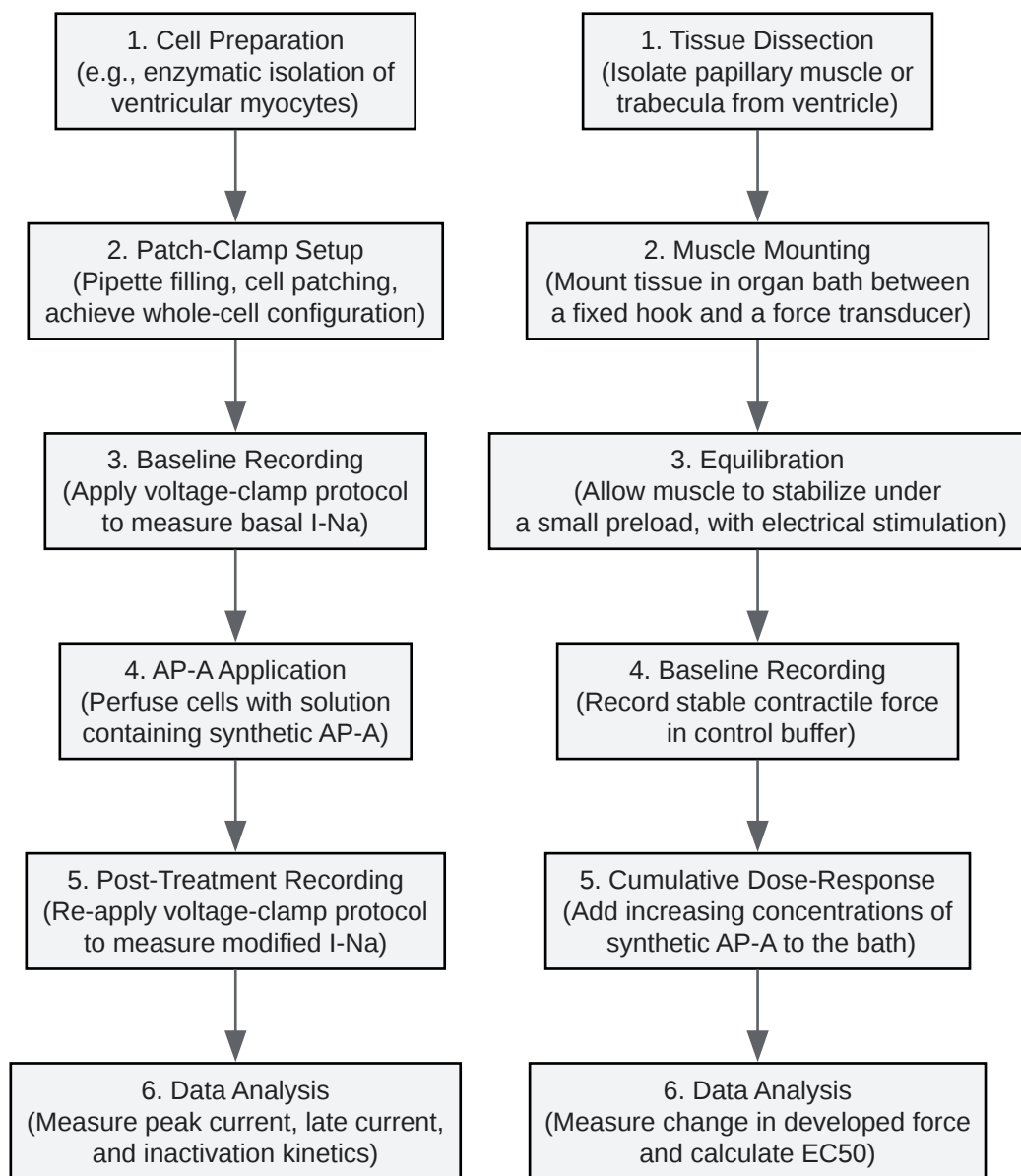
Quantitative Data Summary

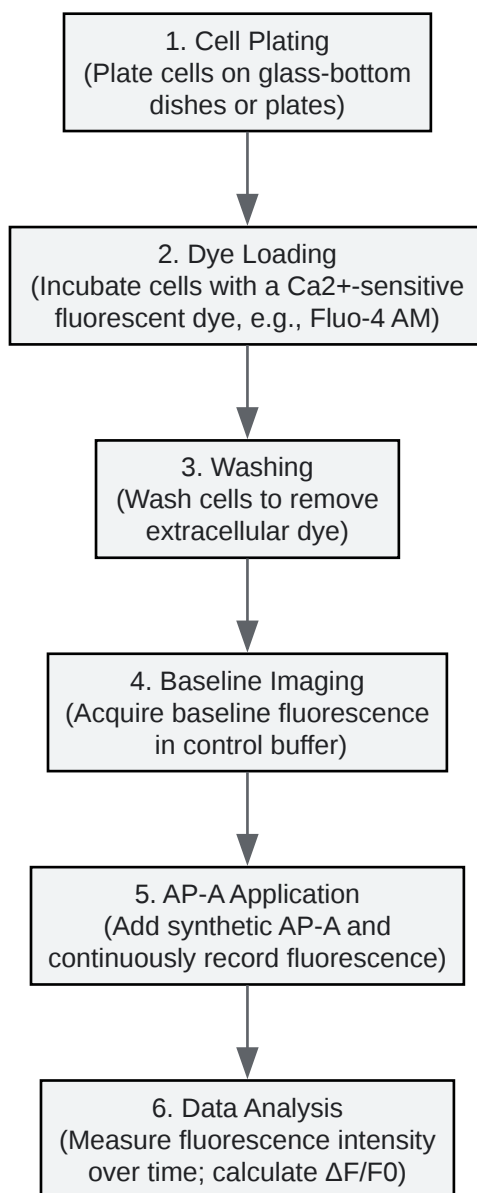
The following table summarizes key quantitative parameters for **Anthopleurin-A** from various functional assays.

Parameter	Value	Species / System	Assay Type	Reference
Potency (In Vitro)	>0.2 x 10 ⁻⁸ M (2 nM)	Cat Papillary Muscle	Contractility	[2]
Potency (In Vitro)	50-100 nM	Guinea Pig Cardiomyocytes	Electrophysiology	[9]
Potency (In Vivo)	2.6 µg/kg	Anesthetized Dog	Contractility (25% increase)	[2]
Lethal Dose (In Vivo)	19.3 µg/kg	Anesthetized Dog	Toxicity	[2]
Channel Selectivity	K _d ~2.5 nM (cardiac Nav1.5)	Recombinant Channels	Electrophysiology	(Not directly cited, inferred from multiple sources)
Channel Selectivity	K _d ~120 nM (neuronal Nav)	Recombinant Channels	Electrophysiology	(Not directly cited, inferred from multiple sources)

Application 1: Electrophysiology Assays

Objective: To measure the effect of synthetic AP-A on the late sodium current (I_{NaL}) in isolated cardiomyocytes or cell lines expressing Nav channels using whole-cell patch-clamp electrophysiology.





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